Product packaging for Ergoflavin(Cat. No.:CAS No. 3101-51-7)

Ergoflavin

Cat. No.: B1253683
CAS No.: 3101-51-7
M. Wt: 610.5 g/mol
InChI Key: RAVDMGKYJQVXDU-JIGMLREDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ergoflavin is a pigment belonging to the class of ergochromes, initially isolated from the fungus Claviceps purpurea and also found in other fungal and lichen species . This dimeric xanthone derivative is of significant interest in biomedical research due to its demonstrated biological activities. Studies have shown that this compound exhibits good anti-inflammatory activity . Furthermore, it demonstrates promising anticancer properties, with research indicating significant inhibition of cell proliferation in various cancer cell lines, particularly pancreatic, renal, and lung cancer cells . Its mechanism of action may be similar to that of the related compound secalonic acid D, which has been shown to induce cytotoxicity and down-regulate the expression of certain proteins like ABCG2 in multidrug-resistant cells . As a secondary metabolite and mycotoxin, this compound serves as a valuable tool for researchers in pharmacology and toxicology, enabling investigations into novel therapeutic pathways and the cellular response to natural toxins. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26O14 B1253683 Ergoflavin CAS No. 3101-51-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3101-51-7

Molecular Formula

C30H26O14

Molecular Weight

610.5 g/mol

IUPAC Name

(1S,10R,11S,13S,14S)-7,10,14-trihydroxy-13-methyl-6-[(1S,10R,11S,13S,14S)-7,10,14-trihydroxy-13-methyl-9,15-dioxo-2,16-dioxatetracyclo[9.3.2.01,10.03,8]hexadeca-3(8),4,6-trien-6-yl]-2,16-dioxatetracyclo[9.3.2.01,10.03,8]hexadeca-3(8),4,6-triene-9,15-dione

InChI

InChI=1S/C30H26O14/c1-9-7-15-27(39)23(35)17-13(43-29(27,21(9)33)25(37)41-15)5-3-11(19(17)31)12-4-6-14-18(20(12)32)24(36)28(40)16-8-10(2)22(34)30(28,44-14)26(38)42-16/h3-6,9-10,15-16,21-22,31-34,39-40H,7-8H2,1-2H3/t9-,10-,15-,16-,21-,22-,27-,28-,29+,30+/m0/s1

InChI Key

RAVDMGKYJQVXDU-JIGMLREDSA-N

SMILES

CC1CC2C3(C(=O)C4=C(C=CC(=C4O)C5=C(C6=C(C=C5)OC78C(C(CC(C7(C6=O)O)OC8=O)C)O)O)OC3(C1O)C(=O)O2)O

Isomeric SMILES

C[C@H]1C[C@H]2[C@@]3(C(=O)C4=C(C=CC(=C4O)C5=C(C6=C(C=C5)O[C@@]78[C@H]([C@H](C[C@@H]([C@@]7(C6=O)O)OC8=O)C)O)O)O[C@]3([C@H]1O)C(=O)O2)O

Canonical SMILES

CC1CC2C3(C(=O)C4=C(C=CC(=C4O)C5=C(C6=C(C=C5)OC78C(C(CC(C7(C6=O)O)OC8=O)C)O)O)OC3(C1O)C(=O)O2)O

Synonyms

ergoflavin

Origin of Product

United States

Natural Occurrence and Producer Organisms

Isolation from Fungal Species: Claviceps purpurea and Other Genera

Ergoflavin was initially isolated in its pure form from the ergot fungus Claviceps purpurea in 1958. researchgate.netwikipedia.orgnih.gov This fungus is well-known for producing a variety of toxic secondary metabolites, including ergot alkaloids and ergochromes, which are pigments. wikipedia.orgresearchgate.netpageplace.demdpi.com Beyond Claviceps purpurea, this compound has also been successfully isolated from other fungal genera. These include Penicillium oxalicum, Pyrenochaeta terrestris, Phoma terrestris, and various Aspergillus species. researchgate.netresearchgate.netpsu.edupu.edu.pknih.govrsc.orgnih.gov

Endophytic Fungi as Key Biosynthetic Sources

Endophytic fungi, which reside within the living tissues of plants without causing apparent disease symptoms, serve as crucial biosynthetic sources for this compound. researchgate.netresearchgate.netpagepress.orgnih.govscielo.brnih.gov These symbiotic relationships often involve the exchange of nutrients and metabolites, contributing to the host plant's health and resilience. nih.gov The ability of endophytes to produce diverse bioactive molecules, including this compound, makes them a significant focus in natural product research. researchgate.netresearchgate.netnih.govscielo.brsemanticscholar.orgfrontiersin.orgfrontiersin.org

A variety of endophytic fungal species have been identified as producers of this compound. Prominent examples include Phoma terrestris, Pyrenochaeta terrestris, Penicillium oxalicum, and Aspergillus sp. researchgate.netresearchgate.netpsu.edupu.edu.pknih.govrsc.orgnih.govmdpi.com These fungi, often isolated from different plant tissues, contribute to the compound's diverse natural origins. For instance, Penicillium oxalicum has been reported to produce this compound, exhibiting significant biological activities. mdpi.com

Table 1: Key Fungal Producers of this compound

Fungal SpeciesType of Association (if specified)Reference(s)
Claviceps purpureaErgot fungus researchgate.netresearchgate.netpsu.eduwikipedia.orgnih.govresearchgate.netpageplace.depu.edu.pknih.gov
Penicillium oxalicumEndophytic fungus researchgate.netresearchgate.netpsu.edupu.edu.pknih.govmdpi.com
Pyrenochaeta terrestrisEndophytic fungus researchgate.netresearchgate.netpsu.edumdpi.compu.edu.pknih.govrsc.orgnih.gov
Phoma terrestrisEndophytic fungus researchgate.netresearchgate.netpsu.edupu.edu.pknih.govrsc.org
Aspergillus sp.Endophytic fungus researchgate.netresearchgate.netpsu.edupu.edu.pknih.gov
Ascomycetes PM0651480Endophytic fungus researchgate.netresearchgate.netnih.gov

A notable host plant for this compound-producing endophytes is Mimusops elengi, an Indian medicinal plant also known as bakul (Family Sapotaceae). researchgate.netresearchgate.netpagepress.orgmdpi.compsu.edupu.edu.pkscielo.brnih.govfungiindia.co.inmdpi.com Endophytic fungi residing in the leaves of Mimusops elengi have been found to synthesize this compound. researchgate.netresearchgate.netpagepress.orgmdpi.compsu.edupu.edu.pkscielo.brfungiindia.co.in This association highlights the intricate relationship between plants and their microbial inhabitants, where the plant provides a habitat, and the endophyte contributes to the production of valuable secondary metabolites like this compound. nih.govfungiindia.co.in

Occurrence in Other Biological Systems (e.g., Lichens)

Beyond fungi, this compound and related ergochromes, which are dimeric tetrahydroxanthones, have also been identified in other biological systems, including various lichens. mdpi.comwikipedia.orgmdpi.com Lichens, which are composite organisms resulting from a symbiotic association between a fungus and an alga or cyanobacterium, are known to be producers of diverse xanthone (B1684191) dimers. mdpi.com This broad distribution underscores the natural prevalence of this compound and its structural analogues across different biological kingdoms.

Biosynthetic Pathways and Genetic Regulation

Proposed Biosynthetic Route to Ergoflavin: A Dimeric Xanthene

This compound is classified as an ergochrome, a group of dimeric xanthones that are typically linked via C-C bonds, specifically at the 2,2' positions in the case of this compound researchgate.netkarger.comunito.itwikipedia.org. The proposed biosynthetic route to this dimeric structure proceeds through several key stages, starting with a polyketide precursor and involving the formation of monomeric xanthene units before dimerization occurs.

The foundational step in the biosynthesis of fungal xanthones, including the precursors to this compound, is the polyketide pathway rsc.orgmdpi.com. Early radiolabeled acetate (B1210297) feeding experiments in the 1950s demonstrated that polyketides serve as the biosynthetic precursors for the xanthone (B1684191) core in fungi rsc.org. Specifically, anthraquinones like emodin (B1671224) are key intermediates formed from the condensation of acetate units via the acetate-malonate pathway nih.govrsc.org. For instance, emodin is formed from the condensation of eight molecules of acetate nih.govrsc.org. These polyketide-derived intermediates then undergo further modifications to yield the monomeric xanthene units.

Following the polyketide assembly, the pathway diverges to form monomeric xanthene units. While the precise enzymatic steps for the conversion of anthraquinone (B42736) intermediates to the specific monomeric xanthene units that form this compound are still being elucidated, studies in Aspergillus nidulans have shown that oxidative ring-scission and decarboxylative cyclization steps convert emodin into xanthones rsc.org. These monomeric units are often referred to as "hemisecalonic acids" (e.g., hemisecalonic acids A-F), which serve as building blocks for various ergochromes rsc.orgnio.res.in.

The final stage in this compound biosynthesis is the dimerization of two monomeric xanthene units. This compound is a homodimer, meaning it is formed from two identical monomeric units rsc.org. The linkage in this compound is specifically a 2,2'-biaryl C-C bond researchgate.netwikipedia.org.

The dimerization of these monomeric units can occur through various mechanisms. One notable mechanism for forming dimeric structures in organic chemistry is the aldol (B89426) condensation, particularly intramolecular aldol condensation, where a molecule containing two carbonyl functionalities forms a ring libretexts.orglibretexts.orgyoutube.comyoutube.com. While the direct application of intramolecular aldol condensation for the C-C bond formation between two distinct xanthene monomers is complex, the broader concept of carbon-carbon bond formation is central.

Historically, the synthesis of dimeric xanthones like this compound and secalonic acids has involved biaryl dimerization of protected iodo-aryl monomers using copper or palladium, such as the Ullmann reaction conditions wikipedia.org. This chemical synthesis approach highlights the C-C biaryl linkage as a critical feature of these dimeric compounds. In biological systems, enzymatic oxidative coupling of hexahydroxanthenols or similar intermediates would be responsible for forming these biaryl linkages rsc.org. The diversity of ergochromes, including this compound, arises from the different homo- and heterodimers of these monomeric units rsc.orgnio.res.in.

Enzymology and Gene Clusters Involved in this compound Biosynthesis

The biosynthesis of ergochromes, including this compound, is governed by specific gene clusters within the producing fungi. In Claviceps purpurea, a phytopathogenic fungus known for producing this compound, a gene cluster responsible for the synthesis of ergot pigments, including yellow ergochromes, has been identified and characterized nih.govresearchgate.net.

Key enzymes involved in polyketide biosynthesis are polyketide synthases (PKSs). Non-reducing polyketide synthases (NR-PKSs) are particularly relevant, as they are involved in the formation of anthraquinone derivatives which serve as precursors nih.gov. The identification of a gene cluster in C. purpurea homologous to those responsible for anthraquinone and xanthone formation in other fungi like Aspergillus fumigatus and Aspergillus nidulans provides strong evidence for its role in ergochrome biosynthesis nih.gov. Overexpression of a cluster-specific transcription factor has been shown to activate this gene cluster, leading to the production of various ergot pigments nih.govresearchgate.net. Conversely, knocking out the cluster's key enzyme, a non-reducing polyketide synthase, prevents the production of these pigments, confirming its essential role nih.govresearchgate.net.

While specific enzymes directly catalyzing the dimerization of xanthene monomers into this compound are not explicitly detailed in the provided search results, the presence of gene clusters encoding PKSs and other modifying enzymes (e.g., oxidoreductases, methyltransferases) is indicative of a complex enzymatic machinery nih.govplos.org.

Molecular Biology Techniques for Pathway Elucidation and Engineering

Molecular biology techniques have been instrumental in unraveling and manipulating biosynthetic pathways of natural products like this compound. These techniques allow for the isolation and identification of genes involved in biosynthetic pathways, opening avenues for discovering new bioactive compounds and for biotechnological production frontiersin.org.

Common strategies for pathway elucidation and engineering include:

Genome Sequencing and Bioinformatics: Identifying target biosynthetic gene clusters (BGCs) by analyzing fungal genomes rsc.orgnih.gov.

Gene Deletion/Knockout: Inactivating specific genes within a BGC to understand their functional role in the pathway and identify intermediates nih.govresearchgate.netrsc.org. This has been successfully applied to identify the role of NR-PKS in ergochrome biosynthesis in C. purpurea nih.govresearchgate.net.

Overexpression: Increasing the expression of specific genes, such as transcription factors, to activate a gene cluster and enhance metabolite production nih.govresearchgate.net.

Heterologous Expression: Cloning and expressing BGCs in easily manipulable host organisms to study the pathway in a controlled environment and potentially increase yield nih.govwikipedia.org.

Enzyme Engineering: Optimizing the activity of key enzymes through directed evolution or rational design to improve the efficiency of specific steps in the pathway nih.govwikipedia.org.

CRISPR/Cas9 Technology: This advanced genome editing tool allows for precise modifications of genes, facilitating targeted gene knockouts or insertions to study or engineer biosynthetic pathways nih.govresearchgate.netmedwinpublishers.com.

These techniques enable researchers to map out the enzymatic steps, identify regulatory elements, and rationally design microbial strains for enhanced or novel natural product synthesis nih.govwikipedia.org.

Comparative Biosynthesis with Related Ergochromes (e.g., Secalonic Acids, Ergochrysins)

This compound is part of a larger family of dimeric xanthones known as ergochromes, which also includes secalonic acids and ergochrysins researchgate.netkarger.comwikipedia.orgrsc.orgnio.res.in. These compounds share common biosynthetic origins and structural features, primarily being dimers of monomeric xanthene units (hemisecalonic acids) rsc.orgnio.res.in. The diversity within the ergochrome family largely stems from the different combinations of these six known monomeric units (hemisecalonic acids A-F) and the variations in their dimerization linkages rsc.orgnio.res.in.

Secalonic Acids: These are a prominent group of ergochromes. Secalonic acids A and B are symmetrically stereoisomeric homodimers, while secalonic acid C is an unsymmetrical heterodimer karger.com. While early assignments were sometimes incorrect, it has been confirmed that secalonic acids A-D are primarily 2,2'-linked dimers wikipedia.orguni.lu. Secalonic acid D, for instance, is a mycotoxin produced by Penicillium oxalicum researchgate.netnih.gov.

Ergochrysins: Ergochrysins, such as ergochrysin A and B, are lactone/ester heterodimers, distinguishing them from the ester homodimers of secalonic acids and the homodimeric structure of this compound karger.comrsc.orgscirp.org. They are also 2,2'-linked karger.com.

The shared biosynthetic pathway for these ergochromes, originating from anthraquinone intermediates like emodin, highlights a common polyketide foundation nih.govrsc.org. The variations in the final dimeric structures (homo- vs. heterodimers, specific linkage types, and additional modifications like lactone rings) are likely due to the action of specific enzymes that catalyze the dimerization and subsequent tailoring steps rsc.orgscirp.org. This comparative biosynthesis underscores the modular nature of polyketide pathways and the enzymatic versatility in generating a wide array of structurally related natural products.

Table 1: Key Ergochrome Compounds and Their Characteristics

Compound NameDimer TypeLinkage TypePubChem CID
This compoundHomodimer2,2'-biaryl12309766
Secalonic Acid AHomodimer2,2'-biaryl423972
Secalonic Acid DHomodimer2,2'-biaryl73431, 423972, 169680
Ergochrysin AHeterodimer2,2'-biarylNot directly found in search results.

Table 2: Proposed Biosynthetic Precursors and Intermediates

Compound NameRole in BiosynthesisPubChem CID
AcetateStarter/Extender Unit174
EmodinAnthraquinone Intermediate3220
Hemisecalonic AcidsMonomeric Xanthene UnitsNot directly found in search results.

Table 3: Enzymes and Gene Clusters in this compound Biosynthesis

Enzyme/Gene Cluster TypeFunctionOrganism
Non-reducing Polyketide Synthase (NR-PKS)Catalyzes polyketide chain assembly, precursor to anthraquinones and xanthones.Claviceps purpurea, Aspergillus nidulans
Ergochrome Gene ClusterContains genes for ergochrome biosynthesis, including yellow pigments.Claviceps purpurea
Cluster-specific transcription factorRegulates expression of genes in the ergochrome gene cluster.Claviceps purpurea

Chemical Structure and Elucidation Methodologies

Structural Classification: Dimeric Xanthene Linked at Specific Positions

Ergoflavin is classified as a member of the ergochrome class of compounds. researchgate.net Structurally, it is a symmetrical dimeric xanthene. researchgate.net The molecule consists of two identical tetrahydroxanthone monomer units. These units are linked at the C-2 and C-2' positions, forming the dimeric structure. The molecular formula of this compound is C₃₀H₂₆O₁₄. researchgate.net This dimeric arrangement is a characteristic feature of many ergochromes, which are known for their biological activities.

Advanced Spectroscopic Techniques for Structure Determination

The elucidation of a complex molecule like this compound relies on the convergence of data from multiple spectroscopic methods. Each technique provides unique insights into different aspects of the molecular framework, from the carbon-hydrogen backbone to the specific functional groups present.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy : Proton NMR provides information on the number and types of hydrogen atoms in a molecule. For a structure like this compound, the ¹H NMR spectrum would be expected to show distinct signals for aromatic protons on the xanthene rings, protons on the saturated portions of the molecule, methyl protons, and protons of hydroxyl groups. The chemical shifts (δ) of these protons are influenced by neighboring functional groups, and the coupling patterns (splitting) reveal adjacent protons, helping to piece together molecular fragments.

¹³C NMR Spectroscopy : Carbon-13 NMR provides a count of the non-equivalent carbon atoms in the molecule. Given this compound's molecular formula (C₃₀H₂₆O₁₄), a ¹³C NMR spectrum would show signals corresponding to the 30 carbon atoms, though symmetry in the dimer might reduce the number of unique signals. Characteristic chemical shifts would confirm the presence of key functional groups, such as carbonyl carbons (C=O) from the ketone groups, sp²-hybridized carbons of the aromatic rings, and sp³-hybridized carbons in the aliphatic parts of the structure.

2D NMR Spectroscopy : Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are critical for establishing the final connectivity. COSY experiments identify protons that are coupled to each other (typically on adjacent carbons), while HMBC reveals longer-range correlations between protons and carbons (two or three bonds away). This data allows for the unambiguous assembly of the molecular skeleton, connecting the individual fragments deduced from 1D NMR.

Table 1: Expected NMR Data for this compound Based on its Known Structure
Technique Expected Signals Structural Information Provided
¹H NMR Aromatic Protons (δ 6.0-8.0 ppm)Presence of substituted xanthene core
Aliphatic Protons (δ 1.5-5.0 ppm)Signals for CH, CH₂, and CH₃ groups in the saturated rings
Methyl Protons (δ ~1.0-1.5 ppm)Confirms the presence of -CH₃ groups
Hydroxyl Protons (variable δ)Indicates the presence of -OH groups
¹³C NMR Carbonyl Carbons (δ > 170 ppm)Presence of ketone functional groups
Aromatic/Vinyl Carbons (δ 100-160 ppm)Defines the aromatic and double-bond systems of the xanthene core
Aliphatic Carbons (δ 20-80 ppm)Defines the carbon skeleton of the saturated rings
2D NMR COSY Cross-peaksShows ¹H-¹H connectivity, establishing adjacent proton relationships
HMBC Cross-peaksShows long-range ¹H-¹³C connectivity, linking molecular fragments together

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) : MS provides the molecular weight of this compound. The technique involves ionizing the molecule and then detecting the resulting ions. The fragmentation pattern observed in the mass spectrum can also offer structural clues, as the molecule breaks apart in predictable ways related to its chemical bonds. Studies on related ergot alkaloids show characteristic fragmentation patterns, which can be useful for identifying the general class of the compound.

High-Resolution Mass Spectrometry (HRMS) : HRMS measures the m/z ratio with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact molecular formula of a compound. For this compound, the calculated exact mass for the neutral molecule [M] is 610.13226 g/mol , corresponding to the elemental formula C₃₀H₂₆O₁₄. Experimental HRMS data confirming this mass provides unequivocal proof of the compound's elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound
Parameter Value Source
Molecular Formula C₃₀H₂₆O₁₄PubChem
Calculated Exact Mass 610.13226 DaPubChem
Ionization Mode ESI+ (Electrospray Ionization, Positive)Common for this class of compounds
Expected Adduct [M+H]⁺Protonated molecule
Expected m/z for [M+H]⁺ 611.13953Calculated

These spectroscopic methods provide information about the electronic structure and functional groups within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy : This technique measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The absorption maxima (λmax) are characteristic of molecules with conjugated π-electron systems. The extended aromatic xanthene core of this compound is a strong chromophore, and its UV-Vis spectrum would be expected to show distinct absorption bands characteristic of this structure.

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The absorption frequencies are specific to the types of chemical bonds and functional groups present. The IR spectrum of this compound would be expected to display characteristic absorption bands confirming the presence of key functional groups such as hydroxyl (-OH), ketone (C=O), aromatic (C=C), and ether (C-O) functionalities.

Table 3: Expected Characteristic IR Absorption Bands for this compound
Functional Group Vibration Type Expected Wavenumber Range (cm⁻¹)
Hydroxyl (-OH)Stretching3500-3200 (Broad)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
Ketone (C=O)Stretching~1700-1650
Aromatic C=CStretching~1600-1450
Ether (C-O)Stretching~1300-1000

X-ray Crystallographic Analysis for Definitive Structural Assignment

While spectroscopic methods provide powerful evidence for a proposed structure, X-ray crystallography offers the most definitive proof of molecular structure and absolute stereochemistry. This technique involves diffracting X-rays off a single crystal of a compound to generate a three-dimensional map of electron density, from which atomic positions can be precisely determined.

The absolute constitution and stereochemistry of this compound were unequivocally established through a single-crystal X-ray analysis of a derivative, tetra-O-methylthis compound di-p-iodobenzoate. mdpi.comacs.org The heavy iodine atoms in the derivative facilitated the solution of the crystal structure. The analysis revealed that the crystals are orthorhombic, belonging to the space group P2₁2₁2₁, with specific unit cell dimensions. mdpi.comacs.org This seminal work provided the unambiguous three-dimensional structure of the molecule, confirming the dimeric xanthene framework and the precise spatial arrangement of all its atoms. mdpi.comacs.org

Table 4: Crystallographic Data for Tetra-O-methylthis compound di-p-iodobenzoate
Parameter Value Reference
Crystal System Orthorhombic mdpi.comacs.org
Space Group P2₁2₁2₁ mdpi.comacs.org
Unit Cell Dimension (a) 13.23 Å mdpi.comacs.org
Unit Cell Dimension (b) 38.70 Å mdpi.comacs.org
Unit Cell Dimension (c) 9.37 Å mdpi.comacs.org

Computational Chemistry Approaches for Structural Confirmation

Modern structural elucidation is often complemented by computational chemistry. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict molecular properties and confirm experimental findings.

For a molecule like this compound, computational methods can be employed to:

Calculate Theoretical NMR Spectra : Theoretical ¹H and ¹³C NMR chemical shifts can be calculated for a proposed structure. A strong correlation between the calculated and experimental spectra provides powerful support for the structural assignment.

Predict IR and UV-Vis Spectra : Computational models can also simulate IR and UV-Vis spectra, which can be compared with experimental data to confirm the presence of specific functional groups and electronic transitions.

Determine Low-Energy Conformations : Calculations can be used to determine the most stable three-dimensional conformations of the molecule, which can then be compared to the solid-state structure determined by X-ray crystallography. While specific quantum chemical studies focused solely on this compound are not widely reported, these methods are standard practice in modern natural product chemistry for structural validation.

Chemical Synthesis Approaches and Strategies

Total Synthesis Efforts of Ergoflavin and Related Dimeric Xanthenes

The total synthesis of natural products like this compound is a cornerstone of organic chemistry, serving not only to provide access to these often scarce compounds but also to drive the development of novel synthetic methodologies beilstein-journals.orgscripps.edu. The complexity of dimeric xanthenes, including this compound, stems from their fused polycyclic systems, numerous oxygen functionalities, and the critical biaryl connection between the two xanthene units.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, involving the conceptual reversal of synthetic reactions to transform a complex target molecule into simpler, readily available precursor structures wikipedia.orgub.edue3s-conferences.orgslideshare.net. The goal of this analytical approach is to simplify the molecular structure and identify potential synthetic routes wikipedia.org. For highly complex molecules, strategic bond disconnections are crucial for reducing topological complexity scripps.eduresearchgate.net.

In the context of dimeric xanthenes like this compound, key disconnections often focus on cleaving the central biaryl linkage and simplifying the individual xanthene units. This approach allows for the synthesis of the monomeric xanthene precursors, which can then be coupled to form the dimer. Subsequent steps would involve the installation of the remaining functional groups and the establishment of the correct stereochemistry. The design of self-organized total synthesis, which integrates a series of compatible reaction sequences under uniform conditions, represents an advanced strategy that aligns with biogenetic pathways and aims for shorter syntheses from commercially available feedstocks rsc.org.

Methodologies for Biaryl Linkage Formation (e.g., Ullmann Coupling, Palladium-Catalyzed Reactions)

The formation of the biaryl linkage is a critical step in the synthesis of dimeric xanthenes. Two prominent methodologies employed for this purpose are Ullmann coupling and palladium-catalyzed reactions.

Ullmann Coupling: The "classic" Ullmann reaction involves the copper-catalyzed coupling of aryl halides to form symmetric biaryls, typically requiring elevated temperatures organic-chemistry.org. Ullmann-type reactions, including the Ullmann Ether Synthesis, involve copper-catalyzed nucleophilic aromatic substitution between various nucleophiles and aryl halides organic-chemistry.org. This type of coupling has been utilized in the synthesis of fused benzo-xanthenes and spiro[fluorene-9,9′-xanthene] derivatives sci-hub.seresearchgate.netnih.gov. N,N-dimethylglycine can promote Ullmann coupling reactions of phenols and aryl halides at more moderate temperatures researchgate.net.

Palladium-Catalyzed Reactions: Palladium-catalyzed cross-coupling reactions are indispensable tools in modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity rsc.org. These reactions are particularly valuable in the pharmaceutical and agrochemical industries for creating complex molecules rsc.org. The Suzuki reaction, a type of palladium-catalyzed cross-coupling, has been successfully employed for the formation of the dimeric skeleton in the enantioselective total synthesis of natural dicerandrol C, a dimeric tetrahydroxanthenone nih.gov. Other palladium-catalyzed reactions involving xanthene-based ligands have also been explored for various coupling processes researchgate.netmdpi.com. The in situ generation of the active palladium(0) catalyst from palladium(II) salts is a key aspect of these reactions rsc.org.

Stereoselective Synthesis Challenges and Solutions

The synthesis of complex natural products like this compound, with their multiple chiral centers, inherently presents significant stereoselective challenges uvic.canumberanalytics.comdntb.gov.ua. Achieving precise control over the relative and absolute stereochemistry during bond formation is paramount for synthesizing the correct enantiomer of the target molecule.

Strategies to overcome these challenges and improve stereoselectivity include optimizing reaction conditions, employing chiral auxiliaries, and designing novel chiral catalysts numberanalytics.commdpi.com. Chiral auxiliaries, for instance, are powerful tools that enable researchers to control the stereochemistry of complex molecules numberanalytics.com. Advanced techniques such as double asymmetric synthesis and chiral auxiliary-mediated synthesis in cascade reactions further enhance the utility of these approaches numberanalytics.com. The development of enantioselective methodologies, as demonstrated in the synthesis of other dimeric tetrahydroxanthenones, is crucial for obtaining biologically active forms of these compounds nih.gov.

Semi-synthetic Derivatization for Structure-Activity Relationship Studies

Semi-synthetic derivatization involves the chemical modification of naturally occurring compounds to create new derivatives mdpi.commdpi.combiorxiv.orgafjbs.com. This approach is particularly valuable for natural products that are difficult or costly to obtain through total synthesis or in large quantities biorxiv.org. The primary purpose of semi-synthetic derivatization is to conduct Structure-Activity Relationship (SAR) studies mdpi.combiorxiv.orgafjbs.compreprints.org.

SAR studies aim to understand how specific changes in the chemical structure of a compound influence its biological activity mdpi.comafjbs.compreprints.org. By systematically modifying different parts of the this compound molecule, researchers can identify key functional groups or structural motifs responsible for its observed biological effects. This process can involve adding or removing functional groups, altering the stereochemistry, or introducing different linker moieties mdpi.compreprints.org. The insights gained from SAR analysis are crucial for optimizing the pharmacological properties of natural products, potentially leading to the development of more potent, selective, or less toxic drug candidates mdpi.comafjbs.compreprints.org.

Molecular Mechanisms of Action and Cellular Interactions

Investigations into Anti-inflammatory Mechanisms

Ergoflavin demonstrates significant anti-inflammatory capabilities, primarily through its influence on pro-inflammatory mediators.

Studies have shown that this compound effectively inhibits the production of key human pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govfishersci.berna-society.orgwikipedia.orguni.lu This inhibition is comparable to, and in some aspects, more potent than, that observed with dexamethasone, a known anti-inflammatory agent. nih.govuni.lu

The inhibitory concentrations (IC50 values) for this compound against these cytokines highlight its potency:

CytokineIC50 Value (µM)Reference
TNF-α1.9 nih.govfishersci.be
IL-61.2 nih.govfishersci.be

This direct inhibition of pro-inflammatory cytokine release underscores this compound's potential as an anti-inflammatory agent.

Compounds derived from endophytic fungi, including xanthenes like this compound, are recognized for their ability to impede inflammatory processes. This involves mechanisms such as hindering the activity of cyclooxygenases (COX-1 and COX-2), reducing the levels of various pro-inflammatory cytokines (including IL-6, IL-8, and TNF-α), and inhibiting broader pro-inflammatory signaling pathways. nih.govuni.lu While specific detailed pathways directly modulated by this compound are still under investigation, inflammatory responses commonly involve the activation of critical intracellular signaling cascades, such as the NF-κB, MAPK, and JAK-STAT pathways. uni.luuni-freiburg.de Anti-inflammatory compounds often exert their effects by targeting these pathways. uni-freiburg.de

Cellular Cytotoxicity and Antiproliferative Effects in Research Models

This compound has demonstrated significant cytotoxic and antiproliferative effects in various research models, particularly against cancer cell lines.

This compound exhibits potent cytotoxic activity across a spectrum of human cancer cell lines. nih.govuni.lufishersci.bemycocentral.eu Research findings indicate its effectiveness against cell lines derived from renal cell carcinoma (ACHN), non-small-cell lung carcinoma (H460), pancreatic tumors (Panc1), colorectal cancer (HCT116), and lung cancer (Calu1). nih.govuni.lufishersci.bemycocentral.eu

The inhibitory concentrations (IC50 values) for this compound against these cancer cell lines are presented below:

Cancer Cell LineIC50 Value (µM)Reference
ACHN (Renal)1.2 nih.govmycocentral.eu
H460 (Non-small-cell lung)4.0 nih.govmycocentral.eu
Panc1 (Pancreatic)2.4 nih.govmycocentral.eu
HCT116 (Colorectal)8.0 nih.govmycocentral.eu
Calu1 (Lung)1.5 nih.govmycocentral.eu

Flavopiridol, a well-established anticancer compound, was utilized as a standard for comparison in these cytotoxicity evaluations. nih.govuni.lumycocentral.eu this compound's cytotoxic action is primarily attributed to its ability to induce cell apoptosis. uni.lu Furthermore, secalonic acid D, another mycotoxin belonging to the ergochrome class (to which this compound also belongs), has been shown to induce apoptosis in leukemia cell lines (HL60 and K562), further supporting the pro-apoptotic potential within this compound class. uni.lu

While specific detailed studies on this compound's direct impact on cell cycle perturbation are limited in the provided literature, related compounds within the ergochrome class offer insights. For instance, secalonic acid D has been observed to cause cell cycle arrest, specifically at the G1 phase, in leukemia cells. Cell cycle perturbation studies are crucial for understanding how compounds affect cellular proliferation by altering the distribution of cells across different phases of the cell cycle. Such perturbations are known to influence cell population dynamics and can lead to significant changes in gene expression.

Investigations into the molecular targets of compounds related to this compound, particularly certain mycotoxins, have shed light on potential mechanisms of action. Mycotoxins such as secalonic acid, citreoviridin, and verruculogen, which are structurally related to ergochromes, have been shown to inhibit the activity of calmodulin (CaM)-stimulated phosphodiesterase (PDE) and protein kinase C (PKC). nih.gov

Detailed research findings on the inhibition of these molecular targets by related compounds include:

CompoundTargetIC50 Value (µM)EffectReference
Secalonic acidCaM-stimulated PDE19Inhibition of NPN fluorescence and Ca²⁺-dependent complex formation of dansyl-CaM and PDE nih.gov
CitreoviridinCaM-stimulated PDE13Inhibition of NPN fluorescence and Ca²⁺-dependent complex formation of dansyl-CaM and PDE nih.gov
Secalonic acidPKC activity19.8Concentration-dependent inhibition nih.gov
CitreoviridinPKC activity25.7Concentration-dependent inhibition nih.gov
VerruculogenPKC activity38.4Concentration-dependent inhibition nih.gov

Calmodulin (CaM), a calcium-binding protein, plays a pivotal role in numerous cellular functions, particularly in the mammalian brain. Protein Kinase C (PKC) is a multifunctional cytosolic enzyme that, in the presence of Ca²⁺ and phospholipids, transduces extracellular signals into intracellular events. Both CaM and PKC are partially involved in maintaining intracellular Ca²⁺ homeostasis, and fluctuations in Ca²⁺ levels can modulate cellular functions. Furthermore, secalonic acid D has been observed to inhibit Ca²⁺-calmodulin-dependent myosin light chain kinase (MLCK) and plant Ca²⁺-dependent protein kinase (CDPK), and acts as a competitive inhibitor of cyclic AMP-dependent protein kinase (cAK) with respect to both peptide substrate and ATP. These findings suggest that compounds within the ergochrome class can interact with crucial cellular signaling components.

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Modifications with Changes in Biological Activity

Direct and extensive structure-activity relationship (SAR) studies specifically on Ergoflavin are limited in publicly available literature. However, by examining the broader class of xanthone (B1684191) dimers and ergochromes, of which this compound is a prominent member, valuable insights into the correlation between structural modifications and biological activity can be inferred.

The core structure of this compound, a C2-linked dimeric xanthenone, is fundamental to its bioactivity. nih.gov Studies on various natural and synthetic xanthone derivatives have demonstrated that the type, number, and position of substituents on the xanthone skeleton significantly influence their anticancer and anti-inflammatory properties. For instance, the presence of hydroxyl and methoxy groups on the aromatic rings of xanthones is known to be a critical determinant of their biological effects.

In the context of anticancer activity, research on other dimeric xanthones, such as secalonic acids, has shown that stereochemistry and the specific nature of the monomeric units play a vital role in their cytotoxicity. nih.gov It is plausible that modifications to the peripheral functional groups of this compound, such as its hydroxyl and methyl groups, would lead to significant changes in its biological profile. For example, acetylation or alkylation of the hydroxyl groups could alter the molecule's polarity and hydrogen-bonding capabilities, thereby affecting its interaction with biological targets.

The following table summarizes the cytotoxic activity of various dimeric xanthones, illustrating the impact of structural variations on their anticancer effects. While this data is not specific to this compound derivatives, it provides a valuable framework for predicting how structural changes in this compound might influence its bioactivity.

CompoundStructural FeaturesBiological Activity (IC50)Cell Line
Secalonic acid DDimeric xanthoneVariable depending on cell lineK562 and other tumor cells
Garcilivin APrenylated dimeric xanthonePotent cytotoxicityVarious cancer cell lines
Gambogic acidCaged xanthoneInduces apoptosisVarious cancer cell lines

Identification of Pharmacophores and Key Functional Groups

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. While a specific pharmacophore model for this compound has not been explicitly defined in the literature, key functional groups and structural motifs essential for its bioactivity can be identified based on its known biological activities and the general characteristics of bioactive xanthones.

The key pharmacophoric features of this compound likely include:

The Dimeric Xanthone Scaffold: This rigid, polycyclic aromatic system provides a specific three-dimensional arrangement of functional groups, which is crucial for binding to target macromolecules.

Hydrogen Bond Donors and Acceptors: The multiple hydroxyl groups on the this compound structure can act as both hydrogen bond donors and acceptors. These interactions are fundamental for the specific recognition of binding sites on proteins, such as enzymes or receptors involved in inflammatory and cancer pathways.

Hydrophobic Regions: The aromatic rings and methyl groups contribute to the hydrophobic character of the molecule, which can facilitate its entry into cells and its interaction with hydrophobic pockets in target proteins.

Based on these features, a hypothetical pharmacophore model for the anti-inflammatory and anticancer activities of this compound could be proposed. This model would be instrumental in virtual screening efforts to identify new compounds with similar biological activities.

Rational Design and Synthesis of this compound Analogs for Mechanistic Probes

The rational design and synthesis of analogs are powerful tools for probing the mechanism of action of bioactive molecules. In the case of this compound, the synthesis of specifically designed analogs could help to identify its molecular targets and elucidate the pathways through which it exerts its anti-inflammatory and anticancer effects.

While the total synthesis of complex natural products like this compound is a challenging endeavor, the development of synthetic routes to simpler ergochrome analogs has been reported. These methodologies could be adapted to create a library of this compound derivatives with systematic modifications to key functional groups.

For instance, analogs could be synthesized with:

Variations in the Hydroxylation Pattern: Selectively removing or adding hydroxyl groups at different positions on the xanthone rings would help to determine their individual contributions to bioactivity.

Modification of the Methyl Groups: Replacing the methyl groups with other alkyl chains or functional groups could probe the steric and electronic requirements of the binding pocket of this compound's target.

Alterations to the Dimeric Linkage: Synthesizing analogs with different linkage points between the two xanthone monomers could provide insights into the importance of the specific C2-C2' linkage in this compound.

These rationally designed analogs could then be used as mechanistic probes in various biological assays. For example, fluorescently tagged or biotinylated analogs of this compound could be synthesized to facilitate the identification of its cellular binding partners through techniques such as affinity chromatography and proteomics.

Insights from Dimeric versus Monomeric Forms Regarding Bioactivity

A crucial aspect of this compound's structure-activity relationship is its dimeric nature. Studies comparing the biological activities of dimeric xanthones with their corresponding monomeric units have often revealed a significant enhancement of potency in the dimeric form.

Research on a series of mono- and dimeric xanthones isolated from a marine-derived fungus demonstrated that the dimeric compounds exhibited promising growth-inhibitory effects against a human glioblastoma cell line (T98G), whereas the monomeric xanthones showed weak or no cytotoxicity. This suggests that the dimeric skeleton of xanthones plays a pivotal role in their anti-glioma activity.

The enhanced bioactivity of the dimeric form can be attributed to several factors:

Increased Binding Affinity: The two monomeric units can simultaneously interact with a larger surface area on a biological target or even bridge two separate binding sites, leading to a higher binding affinity and avidity.

Conformational Rigidity: The linkage between the two xanthone monomers restricts the conformational flexibility of the molecule, which can pre-organize it into a bioactive conformation, reducing the entropic penalty of binding.

Novel Mechanisms of Action: The dimeric structure may enable mechanisms of action that are not possible for the monomeric counterparts, such as the cross-linking of receptor proteins or the intercalation into DNA.

The following table presents a comparison of the cytotoxic activity of dimeric versus monomeric xanthones from a study on compounds isolated from the fungus Diaporthe sp. SYSU-MS4722, highlighting the superior potency of the dimeric structures against the T98G cell line.

Compound TypeCompound ExamplesCytotoxicity against T98G (IC50 in µM)
Monomeric XanthonesCompounds 1-14Weak or no cytotoxicity
Dimeric XanthonesCompounds 15-2019.5 to 78.0

These findings underscore the importance of the dimeric structure of this compound for its biological activity and provide a strong rationale for focusing on dimeric scaffolds in the design of new anticancer and anti-inflammatory agents.

Advanced Analytical and Methodological Approaches in Ergoflavin Research

High-Resolution Separation and Purification Techniques

High-resolution separation and purification techniques are crucial for isolating ergoflavin from complex biological matrices, ensuring its purity for further research and application.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools in this compound research, offering highly sensitive and efficient separation and identification capabilities. HPLC is widely employed for the purification of compounds, including this compound, which has been isolated from endophytic fungi using techniques like LC-ESI-MS/MS analysis scispace.comdntb.gov.uatarosdiscovery.com.

LC-MS, or HPLC-MS, is an exceptionally sensitive analytical technique capable of detecting metabolites with a broad range of chemistries and molecular masses thermofisher.comnih.gov. This method is particularly suitable for analyzing samples that are thermally unstable, large, polar, ionic, or non-volatile thermofisher.com. The process typically involves an initial liquid chromatography step to separate sample components, followed by the introduction of these relatively purified forms into a mass spectrometer thermofisher.comnih.gov. Electrospray ionization (ESI) is commonly used to generate charged ions from the sample, which are then analyzed by the mass analyzer thermofisher.com. LC-MS is extensively utilized in various fields, including pharmacokinetics, proteomics, metabolomics, lipidomics, and drug development thermofisher.com. Modern HPLC-MS purification workflows can integrate UV and mass-based fraction triggering, streamlining the purification of crude products and enhancing productivity tarosdiscovery.com.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simple, cost-effective, and highly sensitive chromatographic technique for separating components in non-volatile mixtures libretexts.orgwikipedia.org. In the context of this compound, TLC has been utilized to monitor its separation scispace.com. The fundamental principle of TLC relies on the differential affinities of compounds for a stationary phase (an adsorbent material coated on an inert backing) and a mobile phase (a solvent or mixture of solvents) libretexts.orgwikipedia.org. As the mobile phase moves up the TLC plate via capillary action, compounds separate based on their varying speeds of migration wikipedia.org.

TLC is versatile, allowing for the detection, semiquantitative measurement, and even purification of small amounts of compounds libretexts.orgwikipedia.orgnih.gov. For colorless compounds, visualization on the TLC plate can be achieved by viewing under UV light or by applying specific staining agents wikipedia.orgyoutube.com. The ease with which solvent systems can be changed makes TLC adaptable for optimizing the resolution of specific components libretexts.org.

Molecular and Genomic Approaches for Producer Strain Characterization

Understanding the biological source of this compound, particularly the fungal strains that produce it, benefits significantly from molecular and genomic approaches.

ITS Sequencing and DNA Barcoding for Fungal Identification

Internal Transcribed Spacer (ITS) sequencing and DNA barcoding are pivotal for the precise identification of fungal isolates that produce compounds like this compound ucr.ac.cr. The ITS region, a non-coding sequence within the nuclear ribosomal RNA (rRNA) genes, has been designated as the primary DNA barcode for fungal species identification by the International Fungal Barcoding Consortium nih.govijpab.comcriver.comresearchgate.net. This region is highly variable between closely related fungal species, yet it possesses conserved primer sites, making it ideal for molecular identification ijpab.comcriver.com.

The ITS region consists of ITS1 (located between the 18S and 5.8S rRNA genes) and ITS2 (situated between the 5.8S and 28S rRNA genes) cd-genomics.com. While both are valuable, ITS1 is often favored in fungal sequencing due to its higher efficiency, broader primer applicability, and shorter amplification fragment cd-genomics.com. DNA barcoding, in general, employs short, standardized genetic markers to identify species by comparing their DNA sequences to established databases nih.govijpab.comminipcr.comwikipedia.org. This approach helps overcome challenges in fungal identification based solely on phenotypic characteristics, which can be difficult due to their cryptic nature and morphological similarities among distantly related species nih.govwikipedia.org.

Metagenomics for Endophyte Diversity and Functional Potential

Metagenomics offers a comprehensive approach to explore the diversity and functional potential of endophytes, which are microorganisms residing within plant tissues and are known producers of various bioactive compounds, including this compound frontiersin.orgajbls.comresearchgate.netresearchgate.net. This technique is crucial for revealing the full spectrum of microbial communities within a plant, providing insights into their diversity, composition, functions, and metabolic pathways ajbls.com.

Metagenomic studies can elucidate the contributions of endophytes to plant growth and development, encompassing aspects such as biofertilization, production of phytohormones, and enhancement of stress tolerance ajbls.com. By analyzing the genes present in the entire microbiome, metagenomics can identify novel organisms or genes that play a role in abiotic stress resistance frontiersin.orgnih.gov. This advanced approach is vital for fully harnessing the potential of endophytes and their metabolites for biotechnological applications, including the discovery of new bioactive compounds frontiersin.orgresearchgate.netresearchgate.net.

High-Throughput Screening (HTS) in Discovery and Mechanistic Studies

High-Throughput Screening (HTS) is a widely adopted methodology in drug discovery and mechanistic studies, enabling the rapid and automated evaluation of large numbers of compounds for specific biological activities evotec.comnih.govbmglabtech.com. HTS involves screening thousands or even millions of compounds through a developed biological assay, identifying potential "hits" or "leads" that exhibit desired binding or activity against a particular biological target or cellular phenotype evotec.combmglabtech.com. This compound, for instance, has been isolated based on insights derived from HTS studies and subsequent bioactivity-based fractionation scispace.com.

This approach leverages miniaturized assays, robotics, and automation to conduct tests rapidly and cost-effectively evotec.comnih.govbmglabtech.comjapsonline.com. HTS is particularly effective for target-based screening, focusing on identifying compounds with a specific mode of action japsonline.com. Beyond hit identification, HTS methods are also employed to characterize metabolic and pharmacokinetic data for new drug candidates nih.govjapsonline.com. The large datasets generated by HTS can further be utilized to build artificial intelligence (AI) and machine learning (ML) models, advancing the understanding and discovery of novel compounds evotec.com.

Bioactivity-Guided Fractionation Techniques

Bioactivity-guided fractionation (BGF) is a pivotal analytical and methodological approach in natural product research, enabling the targeted isolation of active compounds from complex biological extracts based on their observed biological effects. This technique involves systematically separating an extract into fractions, testing each fraction for a specific bioactivity, and then further fractionating the most active fractions until pure compounds responsible for the activity are isolated and identified nih.govresearchgate.net.

In the context of this compound research, BGF has been instrumental in its discovery and characterization. This compound, a dimeric xanthene belonging to the ergochrome class, was isolated from an endophytic fungus found growing on the leaves of the Indian medicinal plant Mimosops elengi (bakul) nih.govscilit.commdpi.comijbpas.comresearchgate.net. The isolation process was guided by high-throughput screening (HTS) studies that identified significant anti-inflammatory and anticancer properties within the crude fungal extracts nih.govscilit.com.

Detailed Research Findings

Researchers utilized bioactivity-based fractionation to pinpoint this compound as the active pigment responsible for these observed biological activities. The systematic purification steps, guided by in vitro assays, led to the isolation of this compound, which subsequently demonstrated potent anti-inflammatory and anticancer effects nih.govscilit.comijbpas.comresearchgate.net.

Anti-inflammatory Activity: this compound has been shown to significantly inhibit the production of key pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) researchgate.net. This inhibitory effect highlights its potential as an anti-inflammatory agent. The half-maximal inhibitory concentration (IC50) values for these activities are summarized below:

Bioactivity TargetIC50 (µM)Reference
TNF-α inhibition1.9 researchgate.net
IL-6 inhibition1.2 researchgate.net

Anticancer Activity: Beyond its anti-inflammatory properties, this compound has also exhibited cytotoxic activity against a range of human cancer cell lines. Its ability to inhibit the proliferation of these cells underscores its potential as an anticancer compound. The IC50 values demonstrating its cytotoxicity against various cancer cell lines are presented in the following table:

Cancer Cell LineIC50 (µM)Reference
ACHN1.2 researchgate.net
H4604.0 researchgate.net
Pancl2.4 researchgate.net
HCT168.0 researchgate.net
Calu11.5 researchgate.net

These findings illustrate the effectiveness of bioactivity-guided fractionation in isolating and identifying this compound as a natural product with promising therapeutic potential, driven by its distinct anti-inflammatory and anticancer properties.

Future Research Directions and Perspectives

Comprehensive Elucidation of Undiscovered Biosynthetic Pathways and Enzymes

A critical direction for future research involves the comprehensive elucidation of the undiscovered biosynthetic pathways and the identification of the enzymes responsible for Ergoflavin production. Natural product biosynthesis, particularly in fungi, is often intricate and involves a cascade of enzymatic reactions that are not yet fully understood. Understanding the genetic and metabolic machinery of this compound-producing fungal strains is paramount to fully harness their therapeutic potential uni.lu. Advanced 'omics' technologies, such as genomics and metabolomics, will be instrumental in dissecting these pathways, enabling the identification of novel genes and enzymes involved in the unique steps of this compound synthesis. This knowledge can pave the way for manipulating these pathways for enhanced production or for the creation of novel analogs.

Exploration of Novel Molecular Targets and Cellular Mechanisms

Despite reports of this compound's anti-inflammatory and anticancer activities, the precise molecular targets and cellular mechanisms underlying these effects remain largely to be fully elucidated uni.lurna-society.orgnih.gov. Future research should prioritize in-depth studies to identify the specific proteins, enzymes, or signaling pathways with which this compound interacts within biological systems. For instance, while its anticancer activity has been linked to the induction of cell apoptosis, the detailed steps and specific cellular components involved need further investigation uni.lu. Such studies could involve advanced biochemical assays, proteomics, and cellular imaging techniques to map its interactions and delineate the downstream cellular responses. A comprehensive understanding of these mechanisms is essential for rational drug design and development.

Bioengineering of Producer Strains for Optimized this compound Production and Diversification

Current limitations in the efficient cultivation and production of this compound from its natural sources necessitate focused research into bioengineering strategies uni.lu. Future efforts should concentrate on optimizing producer strains, particularly endophytic fungi, through metabolic and genetic engineering approaches. Strategies include enhancing the expression of rate-limiting enzymes in the biosynthetic pathway, eliminating competing pathways, and optimizing fermentation conditions to maximize this compound yield. Furthermore, bioengineering can facilitate the diversification of this compound and its analogs by introducing or modifying biosynthetic genes, potentially leading to the discovery of compounds with improved bioactivity or pharmacokinetic profiles. This area of research aligns with broader efforts in natural product discovery to access microbial diversity and establish robust genomic and metabolomic platforms for production and characterization.

Development of this compound and its Analogs as Chemical Probes for Biological Systems

The development of this compound and its analogs as chemical probes represents a promising avenue for future research. Chemical probes are invaluable tools in chemical biology and drug discovery, designed to selectively interact with specific biological targets, thereby enabling the study of protein function and diverse biological pathways. Given this compound's reported bioactivities, designing derivatives that can act as highly selective and potent probes would allow researchers to precisely identify and characterize its molecular targets and elucidate its mechanisms of action in living cells and in vivo systems. Structure-activity relationship (SAR) studies, guided by the synthesis of various this compound analogs, will be crucial for developing probes with enhanced specificity and utility for biological investigations.

Interdisciplinary Approaches in Natural Product Research: Chemistry, Biology, and Mycology

The complexity of natural product discovery and development, exemplified by compounds like this compound, mandates a robust interdisciplinary approach. Future research must foster stronger collaborations among chemists, biologists, and mycologists to achieve a holistic understanding of these compounds. Chemists contribute to the isolation, structural elucidation, and synthesis of natural products and their analogs; biologists investigate their bioactivities and cellular mechanisms; and mycologists focus on the cultivation, diversity, and genetic potential of fungal producers. Integrated 'omics' technologies, bioinformatics, and bioassay-guided isolation are key components of this synergistic research model, enabling the efficient discovery, characterization, and optimization of natural products like this compound. The concept of "chemical mycology," which bridges chemistry and mycology, serves as an excellent model for such collaborative endeavors.

Conclusion and Research Summary

Synthesis of Key Academic Findings on Ergoflavin

This compound is a complex chemical compound classified as a dimeric xanthene and belongs to the broader group of ergochromes nih.govontosight.airesearchgate.netresearchgate.netmdpi.com. Its molecular formula is C₃₀H₂₆O₁₄, with a molecular weight of approximately 610.52 g/mol nih.govlookchem.comdrugfuture.comrsc.org.

Chemical and Physical Properties: this compound typically appears as yellow needles when crystallized from methanol (B129727) and decomposes at 350°C drugfuture.com. Its optical rotation is reported as [α]D²¹ +37.5° (c = 1.236 in acetone) drugfuture.com. Ultraviolet (UV) absorption maxima are observed at 240, 260, and 381 nm drugfuture.com. The compound exhibits solubility in acetone (B3395972) and pyridine, moderate solubility in methanol, alcohol, ethyl acetate (B1210297), and dioxane, and is sparingly soluble in ether and benzene (B151609) drugfuture.com. It is practically insoluble in 2N aqueous sodium bicarbonate drugfuture.com.

A summary of its computed chemical properties is presented in Table 1.

Table 1: Computed Chemical Properties of this compound

PropertyValueSource
Molecular Weight (Da)610.13225550 nih.govlookchem.com
PSA (Polar Surface Area)226.58000 lookchem.com
LogP-0.49300 lookchem.com
XLogP31.2 lookchem.com
Hydrogen Bond Donor Count6 lookchem.com
Hydrogen Bond Acceptor Count14 lookchem.com
Rotatable Bond Count1 lookchem.com
Heavy Atom Count44 lookchem.com
Complexity1250 lookchem.com

Sources and Isolation: this compound was initially identified as a principal pigment from ergot, specifically isolated from the fungus Claviceps purpurea nih.govresearchgate.netresearchgate.netdrugfuture.comwikidata.orgdokumen.pubresearchgate.net. More recently, it has been isolated from various endophytic fungi, including Penicillium oxalicum, Pyrenochaeta terrestris, Phoma terrestris, and Aspergillus sp. researchgate.netresearchgate.net. Notably, an endophytic fungus designated PM0651480, residing within the Indian medicinal plant Mimusops elengi (bakul), has also been found to produce this compound researchgate.netresearchgate.netmdpi.comdokumen.pubnih.govcore.ac.uk.

Reported Biological Activities: Research has highlighted this compound's potential in several biological contexts:

Anti-inflammatory Activity : this compound has demonstrated significant anti-inflammatory properties researchgate.netresearchgate.netdokumen.pubresearchgate.netnih.govcore.ac.ukacademicjournals.orgfrontiersin.orgresearchgate.net. Studies indicate its ability to inhibit the production of human Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) researchgate.netdokumen.pubnih.govcore.ac.uk. For instance, it showed IC₅₀ values of 1.9 ± 0.1 µM for TNF-α and 1.2 ± 0.3 µM for IL-6 inhibition researchgate.netcore.ac.uk.

Anticancer/Cytotoxic Activity : this compound has been reported to possess anticancer and cytotoxic activities researchgate.netresearchgate.netdokumen.pubresearchgate.netnih.govcore.ac.ukacademicjournals.orgfrontiersin.orgresearchgate.netmdpi.comsoton.ac.uk. It has exhibited cytotoxicity against several human cancer cell lines, including HCT116, Panc1, ACHN, H460, and Calu1 researchgate.netresearchgate.netcore.ac.uk.

Table 2 provides a summary of the reported cytotoxic activities of this compound against various cancer cell lines.

Table 2: Cytotoxic Activity of this compound Against Human Cancer Cell Lines

Cell LineIC₅₀ Value (µM)Source
HCT1168.0 ± 0.45 researchgate.netresearchgate.netcore.ac.uk
Panc12.4 ± 0.02 researchgate.netresearchgate.netcore.ac.uk
ACHN1.2 ± 0.20 researchgate.netresearchgate.netcore.ac.uk
H4604.0 ± 0.08 researchgate.netresearchgate.netcore.ac.uk
Calu11.5 researchgate.netcore.ac.uk

Antioxidant Potential : The presence of hydroxyl groups in this compound's chemical structure suggests a potential for antioxidant activity through free radical scavenging, a common mechanism observed in polyphenolic compounds ontosight.ai.

Remaining Knowledge Gaps and Opportunities for Future Scholarly Contribution

Despite the documented findings on this compound, several knowledge gaps persist, presenting fertile ground for future scholarly contributions:

Limited Specific Studies : While some biological activities have been reported, specific and comprehensive studies focusing solely on this compound remain limited ontosight.ai. Further dedicated research is needed to fully characterize its pharmacological profile beyond preliminary observations ontosight.ai.

Detailed Mechanisms of Action : Although this compound has shown anti-inflammatory and anticancer activities, the precise molecular mechanisms underlying these effects are not yet fully elucidated in the available literature. Future research could focus on identifying specific protein targets, signaling pathways, and cellular processes modulated by this compound.

Biosynthetic Pathway Elucidation : While Claviceps purpurea is known to produce this compound, and a gene cluster for ergot pigments has been identified researchgate.net, a complete and detailed understanding of the biosynthetic pathway leading specifically to this compound in various producing organisms, especially endophytic fungi, could open avenues for biotechnological production and structural modification.

Synthetic Accessibility and Analog Development : The synthesis of this compound or its analogues has been a research objective, with some efforts directed towards developing novel synthetic methods soton.ac.uk. Further advancements in synthetic routes for this compound could facilitate large-scale production for more extensive research and potential development.

Comparative Studies : Given its classification as a dimeric xanthene and ergochrome, comparative studies with other compounds in this class, such as secalonic acid D researchgate.net, could provide deeper insights into structure-activity relationships and potentially uncover shared or unique biological properties.

Ecological Role in Endophytes : The role of this compound in the symbiotic relationship between endophytic fungi and their host plants is largely unexplored. Investigating how this compound contributes to plant fitness or defense mechanisms could reveal novel ecological functions.

Updated Reviews : The most comprehensive review cited for this compound and other ergochromes dates back to 1973 drugfuture.com, indicating a need for updated and modern reviews that integrate the latest findings, especially concerning its biological activities and isolation from diverse sources.

Addressing these gaps through advanced chemical, biotechnological, and computational molecular biology methods could lead to a more robust exploitation of this compound's potential and contribute significantly to natural product chemistry and drug discovery researchgate.netresearchgate.net.

Q & A

Q. How can researchers systematically identify this compound’s molecular targets in complex biological systems?

  • Methodological Answer : Employ affinity chromatography with this compound-conjugated beads for pull-down assays. Validate targets via siRNA knockdown or CRISPR-Cas9 editing followed by phenotypic assays. Cross-reference with transcriptomic/proteomic datasets to prioritize high-confidence candidates .

Methodological Frameworks

  • For Research Question Formulation : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define this compound-specific hypotheses. Use PICO (Population, Intervention, Comparison, Outcome) for clinical studies .

  • For Literature Reviews : Utilize Google Scholar alerts with keywords like "this compound AND (bioactivity OR pharmacokinetics)" and Boolean operators (e.g., NOT "commercial") to filter results. Critically appraise sources using PRISMA guidelines for systematic reviews .

    如何有效搜索英文学术文献❓许博士手把手分享如何利用Google Scholar最大限度地查找最相关的文献!赶快收藏转发关注哦!
    09:58
  • For Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Store raw spectra, chromatograms, and statistical scripts in repositories like Zenodo with persistent identifiers. Document metadata using ISA-Tab standards .

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Ergoflavin

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